molecular formula C9H7ClN2O B12966225 (2-Chloroquinoxalin-6-yl)methanol

(2-Chloroquinoxalin-6-yl)methanol

Cat. No.: B12966225
M. Wt: 194.62 g/mol
InChI Key: MLAZVVKRFQEWLT-UHFFFAOYSA-N
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Description

(2-Chloroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroquinoxalin-6-yl)methanol typically involves the reaction of 2-chloroquinoxaline with a suitable reducing agent. One common method is the reduction of 2-chloroquinoxaline using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinoxalin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 2-Chloroquinoxalin-6-carboxylic acid.

    Reduction: 2-Chloroquinoxalin-6-ylamine.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloroquinoxalin-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloroquinoxalin-6-yl)methanol is not well-documented. as a quinoxaline derivative, it is likely to interact with various molecular targets such as enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoxaline: The parent compound, which lacks the hydroxyl group.

    2-Chloroquinoxalin-6-ylamine: A reduced form of (2-Chloroquinoxalin-6-yl)methanol.

    2-Chloroquinoxalin-6-carboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(2-chloroquinoxalin-6-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2

InChI Key

MLAZVVKRFQEWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1CO)Cl

Origin of Product

United States

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